3-(3-Ethyl-1,2,4-oxadiazol-5-YL)anilin

Übersicht

Beschreibung

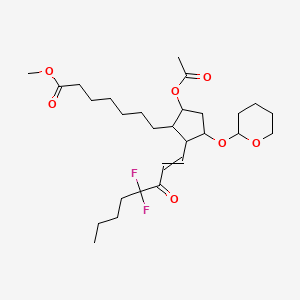

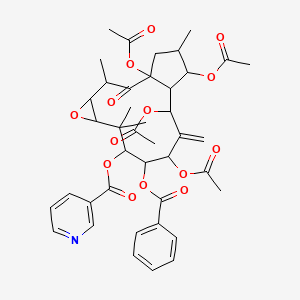

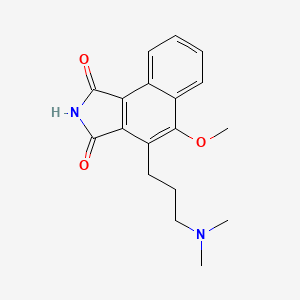

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiinfektiva

Der 1,2,4-Oxadiazol-Rest, der Teil der betreffenden Verbindung ist, wurde ausgiebig auf sein Potenzial als Antiinfektivum untersucht. Die Forschung zeigt, dass unterschiedlich substituierte 1,2,4-Oxadiazole antibakterielle, antivirale und antileishmaniale Aktivitäten aufweisen. Diese Verbindungen wurden synthetisiert und auf ihre Struktur-Aktivitäts-Beziehung (SAR), ihr Aktivitätspotenzial und ihren Wirkmechanismus gegen verschiedene Mikroorganismen, einschließlich Mycobacterium tuberculosis und Trypanosoma cruzi, bewertet .

Antikrebsaktivität

Oxadiazolderivate haben sich in der Krebsforschung als vielversprechend erwiesen. Studien wurden an verschiedenen menschlichen Tumorzelllinien durchgeführt, darunter Melanom-, Ovarial-, Nieren-, Prostata- und Brustkrebszelllinien. Die Fähigkeit der Derivate, das Wachstum von Krebszellen zu hemmen, macht sie zu wertvollen Kandidaten für weitere Untersuchungen als potenzielle Antikrebsmittel .

Acetylcholinesterase-Inhibitoren

Im Bereich der neurodegenerativen Erkrankungen wurden 1,3,4-Oxadiazolderivate synthetisiert und biologisch als Acetylcholinesterase-Inhibitoren bewertet. Dies ist besonders relevant für Erkrankungen wie Alzheimer, bei denen Acetylcholinesterase-Inhibitoren eine entscheidende Rolle bei der Symptomkontrolle spielen können, indem sie die Nervenzellkommunikation im Gehirn verbessern .

Landwirtschaftliche Anwendungen

Der Oxadiazolring ist auch in der Landwirtschaft von Bedeutung. Verbindungen auf Basis von 1,3,4-Oxadiazol wurden aufgrund ihrer herbiziden, insektiziden und fungiziden Aktivität als Pflanzenschutzmittel eingesetzt. Diese Eigenschaften sind unerlässlich, um Nutzpflanzen vor verschiedenen Krankheiten und Schädlingen zu schützen und so die landwirtschaftliche Produktivität zu steigern .

Antifungal und antibakterielle Eigenschaften

Oxadiazolderivate sind bekannt für ihre antifungalen und antibakteriellen Eigenschaften. Sie wurden bei der Entwicklung neuer Behandlungen für Pflanzenkrankheiten eingesetzt, die durch phytopathogene Pilze und Bakterien verursacht werden. Die Fähigkeit, diese Krankheitserreger zu bekämpfen, ist entscheidend für die Erhaltung der Gesundheit von Nutzpflanzen und die Vermeidung von Ernteverlusten .

Analgetische und entzündungshemmende Wirkungen

In der medizinischen Forschung haben Oxadiazolderivate analgetische und entzündungshemmende Wirkungen gezeigt. Diese Eigenschaften machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel und entzündungshemmender Medikamente, die potenziell die Lebensqualität von Patienten verbessern könnten, die an chronischen Schmerzen und Entzündungen leiden .

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds can vary depending on the disease they are designed to treat.

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it’s plausible that this compound could interfere with the biochemical pathways of infectious agents .

Result of Action

Based on the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may have potential inhibitory effects on the growth or replication of infectious agents .

Eigenschaften

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNURCZCTYZDDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651014 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-73-7 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-nitro-2-thienyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1514079.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[4-[(methylsulfonyl)oxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B1514080.png)

![1-Deoxy-1-[1,3,4,7-tetrahydro-6-(hydroxymethyl)-2,4-dioxo-8(2H)-pteridinyl]-D-ribitol](/img/structure/B1514090.png)